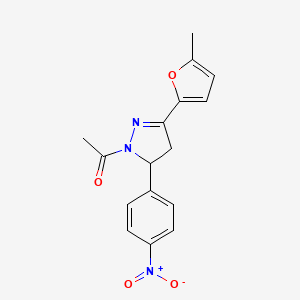
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide
Vue d'ensemble
Description
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide, also known as AZP-531, is a synthetic small molecule that has been studied for its potential therapeutic effects on metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance.
Mécanisme D'action
The mechanism of action of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide involves the modulation of various signaling pathways involved in the regulation of appetite and energy balance. Specifically, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to activate the melanocortin-4 receptor (MC4R), a key regulator of energy balance, and inhibit the activity of ghrelin, a hormone that stimulates appetite.
Biochemical and Physiological Effects:
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to have several biochemical and physiological effects, including reducing food intake, body weight, and improving glucose homeostasis. Additionally, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in lab experiments include its ability to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance, as well as its potential therapeutic effects on metabolic disorders such as obesity and type 2 diabetes. The limitations of using 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in lab experiments include the need for further studies to determine its long-term safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide, including:
1. Further studies to determine the long-term safety and efficacy of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in humans.
2. Investigation of the potential therapeutic effects of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
3. Development of novel formulations and delivery methods for 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide to improve its pharmacokinetic properties and efficacy.
4. Investigation of the potential synergistic effects of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide with other drugs or compounds for the treatment of metabolic disorders.
5. Exploration of the role of 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide in other physiological processes, such as inflammation and immune function.
Applications De Recherche Scientifique
4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been extensively studied in preclinical models of obesity and type 2 diabetes. In these studies, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to reduce food intake, body weight, and improve glucose homeostasis. Furthermore, 4-(1-azepanyl)-N-methyl-3-nitro-N-phenylbenzamide has been shown to modulate the activity of various hormones and neuropeptides involved in the regulation of appetite and energy balance, including ghrelin, leptin, and neuropeptide Y.
Propriétés
IUPAC Name |
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21(17-9-5-4-6-10-17)20(24)16-11-12-18(19(15-16)23(25)26)22-13-7-2-3-8-14-22/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIJBLEOSLYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-fluorophenyl)-2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline](/img/structure/B4140770.png)
![2,2-dimethyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4140775.png)


![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N,N-diphenylacetamide](/img/structure/B4140799.png)
![N-[2-(diethylamino)ethyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4140805.png)
![2-benzyl-1-(3,4-dichlorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140807.png)
![6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140814.png)



![2-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4140855.png)